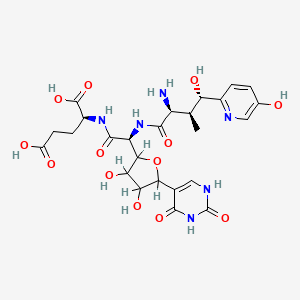

Nikkomycin pseudo-J

Übersicht

Beschreibung

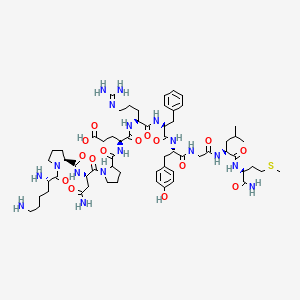

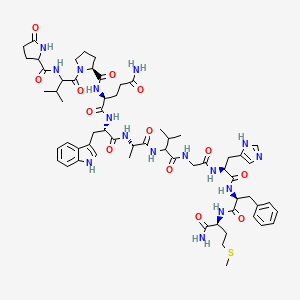

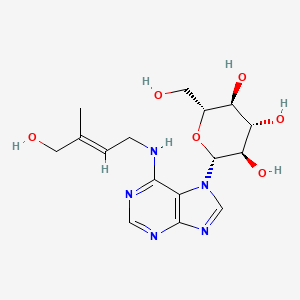

Nikkomycin pseudo-J is a tripeptide derivative belonging to the nikkomycin class of compounds. These compounds are naturally occurring peptidyl nucleoside antibiotics produced by various Streptomyces species. This compound exhibits potent antifungal and anti-insect activities by inhibiting chitin synthase, an enzyme crucial for the biosynthesis of chitin, a key component of fungal cell walls and insect exoskeletons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nikkomycin pseudo-J involves the construction of a peptidyl nucleoside structure. The synthetic route typically starts with the preparation of the nucleoside moiety, followed by the attachment of the peptide chain. The key steps include glycosylation, peptide coupling, and deprotection reactions. Specific reagents and conditions vary depending on the desired analogs and the complexity of the synthesis .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using high-yielding strains of Streptomyces ansochromogenesThe fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Nikkomycin pseudo-J undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities and stability profiles .

Wissenschaftliche Forschungsanwendungen

Nikkomycin pseudo-J has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptidyl nucleoside synthesis and chitin synthase inhibition.

Biology: Employed in studies investigating the role of chitin in fungal cell wall integrity and insect exoskeleton formation.

Medicine: Explored as a potential antifungal agent for treating infections caused by fungi such as Candida albicans and Aspergillus species.

Industry: Investigated for its potential use in agricultural applications as an insecticide and fungicide

Wirkmechanismus

Nikkomycin pseudo-J exerts its biological activity by competitively inhibiting chitin synthase, an enzyme responsible for the polymerization of N-acetylglucosamine into chitin. By binding to the active site of chitin synthase, this compound prevents the formation of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects. This inhibition results in osmotic sensitivity, abnormal morphology, and growth arrest in the target organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nikkomycin pseudo-J is structurally related to other nikkomycins, such as nikkomycin X and nikkomycin Z. These compounds share a similar peptidyl nucleoside structure and mechanism of action but differ in their specific peptide and nucleoside components .

Uniqueness

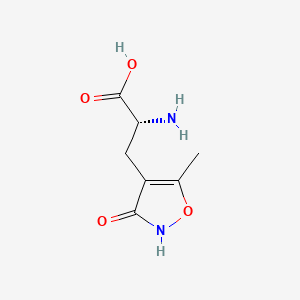

This compound is unique due to its specific tripeptide structure, which imparts distinct biological activities and stability profiles compared to other nikkomycins. Its C-glycosidic linkage between uracil and 5-amino-5-deoxy-D-tf/fo-furanuronic acid is a notable feature that distinguishes it from other analogs .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCOQJINVKEJCM-RXFLJLMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120796-22-7 | |

| Record name | Nikkomycin pseudo-J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

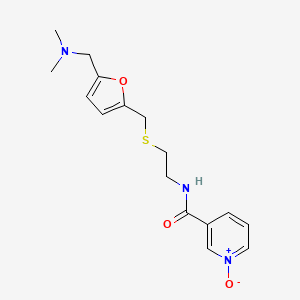

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.